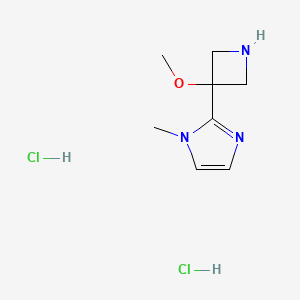

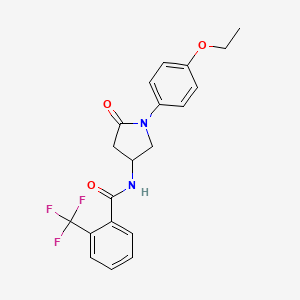

![molecular formula C18H17NO4 B2369084 1-[(Benzyloxy)carbonyl]-3-phenylazetidine-3-carboxylic acid CAS No. 1207203-37-9](/img/structure/B2369084.png)

1-[(Benzyloxy)carbonyl]-3-phenylazetidine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-[(Benzyloxy)carbonyl]-3-phenylazetidine-3-carboxylic acid” is a compound that belongs to the class of azetidines. It is used in laboratory chemicals .

Molecular Structure Analysis

The molecular formula of the compound is C18H17NO4 . The compound has a molecular weight of 311.337.Chemical Reactions Analysis

The compound, being a benzylic and carbonyl compound, might undergo reactions typical of these groups. Benzylic compounds are known to undergo oxidation and reduction reactions . Carbonyl compounds can react with primary amines to form imines .Physical And Chemical Properties Analysis

The compound is a solid and appears off-white . It is hygroscopic .Applications De Recherche Scientifique

Synthesis and Chemical Transformations

Synthesis of Sulfones and Esters

The compound has been utilized in the synthesis of various sulfones and esters. For example, it is involved in the synthesis of (−)-(E,S)-3-(Benzyloxy)-1-butenyl phenyl sulfone, a process employing a Horner-Wadsworth-Emmons reaction (Enders, Berg, & Jandeleit, 2003).

Involvement in Radical Coupling

It's also implicated in radical coupling processes, particularly in the cross-coupling of alcohols and carboxylic acids under photoredox catalysis (Sakai & MacMillan, 2022).

Formation of Aromatic Aldehydes and Ketones

The compound is instrumental in the copper-catalyzed aerobic oxidative decarboxylation of phenylacetic acids, leading to the formation of aromatic aldehydes or ketones (Feng & Song, 2014).

Photophysical and Coordination Chemistry

Lanthanide Coordination Compounds

It has been used in the synthesis of lanthanide-based coordination polymers, demonstrating significant photophysical properties and potential in light harvesting applications (Sivakumar, Reddy, Cowley, & Butorac, 2011).

Carbonylation Reactions

Its derivatives are pivotal in carbonylation reactions, particularly with ruthenium and rhodium catalysts, enhancing the production of carboxylic acid derivatives (Wu & Neumann, 2012).

Advanced Material Synthesis

Formation of Mixed-Ligand Frameworks

The compound is used in creating mixed-ligand frameworks, demonstrating diverse molecular architectures with potential applications in magnetic properties and energy storage (Li et al., 2015).

Cobalt-Catalyzed Carboxylation

It's involved in cobalt-catalyzed carboxylation reactions, particularly for the generation of phenyl acetic acids, an important motif in pharmaceuticals (Malapit & Minteer, 2021).

Safety and Hazards

Propriétés

IUPAC Name |

3-phenyl-1-phenylmethoxycarbonylazetidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c20-16(21)18(15-9-5-2-6-10-15)12-19(13-18)17(22)23-11-14-7-3-1-4-8-14/h1-10H,11-13H2,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHGAANLMEGVGMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)OCC2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(Benzyloxy)carbonyl]-3-phenylazetidine-3-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}prop-2-enamide](/img/structure/B2369001.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2369003.png)

![Butyl[1-(5-methylfuran-2-YL)ethyl]amine](/img/structure/B2369004.png)

![Tert-butyl 6-(aminomethyl)-5,8-dioxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2369005.png)

![N-(3-chlorophenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2369008.png)

![N-(3-chloro-2-methylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2369018.png)